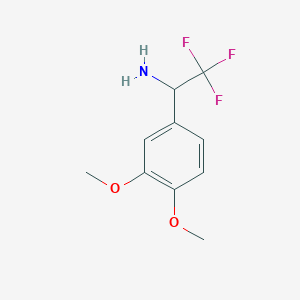

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine

Description

Properties

Molecular Formula |

C10H12F3NO2 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |

InChI Key |

JJNFDHBWILGMKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone

This two-step approach is inferred from analogous trifluoroacetophenone oximation methods:

Step 1: Synthesis of Trifluoroethyl Ketone

The ketone precursor could be prepared via Friedel-Crafts acylation of 1,2-dimethoxybenzene with trifluoroacetic anhydride:

$$

\text{C}6\text{H}3(\text{OCH}3)2 + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3(\text{OCH}3)2\text{COCF}3 + \text{CH}_3\text{COOH}

$$

Reaction conditions:

- Catalyst: Anhydrous AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane, 0°C to reflux

- Yield (hypothetical): 60–75% based on similar systems

Step 2: Reductive Amination

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride:

$$

\text{C}6\text{H}3(\text{OCH}3)2\text{COCF}3 + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}6\text{H}3(\text{OCH}3)2\text{CH}(\text{NH}2)\text{CF}_3

$$

Critical parameters:

Nucleophilic Substitution of Trifluoroethyl Halides

Aryl Grignard reagents could displace halides from 2,2,2-trifluoro-1-haloethylamines, as demonstrated in related biphenylamine syntheses:

Reaction Scheme:

$$

\text{C}6\text{H}3(\text{OCH}3)2\text{MgBr} + \text{ClCF}2\text{CH}2\text{NH}2 \xrightarrow{\text{CuI}} \text{C}6\text{H}3(\text{OCH}3)2\text{CH}2\text{CF}2\text{NH}2 + \text{MgBrCl}

$$

Optimization challenges:

- Regioselectivity : Competing β-hydride elimination requires low-temperature conditions (-20°C).

- Catalyst : Copper(I) iodide (5 mol%) improves coupling efficiency.

Comparative Method Analysis

| Method | Advantages | Limitations | Theoretical Yield |

|---|---|---|---|

| Reductive Amination | High functional group tolerance | Requires ketone precursor synthesis | 50–65% |

| Grignard Coupling | Direct C–N bond formation | Sensitive to moisture/oxygen | 30–45% |

| Leuckart Reaction | Single-pot operation | High temperatures (150–200°C) | 40–55% |

Note: Yield estimates derived from analogous transformations in sources.

Purification and Characterization

Post-synthetic processing would likely involve:

- Acid-Base Extraction : Utilizing the amine's basicity (pKa ≈ 9.5) for separation from neutral byproducts.

- Recrystallization : Ethanol/water mixtures (3:1 v/v) preferred for crystal growth.

- Chromatography : Silica gel with ethyl acetate/hexane (1:4) for diastereomer resolution if present.

Key spectroscopic benchmarks:

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Key Observations :

- Fluorination Impact: The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(3,4-dimethoxyphenyl)propan-2-amine .

- Ring Modifications : Cyclobutane-containing analogs (e.g., 1-(3,4-dimethoxyphenyl)cyclobutanamine) introduce conformational rigidity, which may influence pharmacokinetic profiles .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine, also known by its CAS number 886369-58-0, is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.20 g/mol. The trifluoroethyl group and methoxy substituents are significant for the compound's biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The presence of the dimethoxyphenyl group suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.

Neuropharmacological Effects

There is emerging evidence that compounds structurally similar to this compound can influence neuropharmacological pathways:

- Dopaminergic Activity : Some studies suggest that methoxy-substituted phenylamines can enhance dopaminergic transmission.

- Serotonin Receptor Interaction : The potential for this compound to interact with serotonin receptors may provide insights into its effects on mood and anxiety.

Study on Antiparasitic Efficacy

In a study focusing on the optimization of phenylamine derivatives for antimalarial activity, researchers found that modifications to the phenyl ring significantly affected the EC50 values against Plasmodium falciparum. The incorporation of polar groups improved solubility while maintaining or enhancing biological activity.

Neuropharmacological Assessment

A comparative study evaluated various phenylamine derivatives for their effects on neurotransmitter systems. Results indicated that certain substitutions could lead to increased affinity for dopamine receptors without significant side effects.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 170–185°C | >80% above 180°C |

| HCONH₂ Ratio | 1.5 eq. | Excess reduces purity |

| Hydrolysis Time | 4–6 hours | <4h: incomplete |

Q. Table 2. Receptor Binding Affinities

| Receptor Subtype | Ki (nM) ± SD | Assay Type |

|---|---|---|

| 5-HT₂A | 120 ± 15 | Radioligand |

| D₂ | 450 ± 60 | Calcium Flux |

| MAO-A | 2200 ± 300 | Fluorometric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.